molecular formula C11H7FN4 B3217767 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine CAS No. 1184916-83-3

3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine

Cat. No. B3217767
CAS RN: 1184916-83-3
M. Wt: 214.20 g/mol
InChI Key: NKMRXODUOJIYQF-UHFFFAOYSA-N
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Description

3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential as a pharmaceutical drug. It is a heterocyclic compound that contains both nitrogen and fluorine atoms.

Mechanism of Action

The mechanism of action of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine involves its interaction with specific enzymes and receptors in the body. It has been found to inhibit the activity of certain kinases such as JAK2 and FLT3 that are involved in cancer cell growth and proliferation. It also acts as an agonist of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine are dependent on its specific target in the body. It has been found to have anti-inflammatory effects by inhibiting the activity of certain cytokines and chemokines. It also has potential neuroprotective effects by modulating the activity of certain neurotransmitters in the brain. In addition, it has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine in lab experiments is its high selectivity and potency towards specific enzymes and receptors. This makes it a valuable tool for studying the mechanisms of various diseases and developing new pharmaceutical drugs. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the accuracy and reliability of experimental results.

Future Directions

There are several future directions for the study of 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine. One area of research is the development of new pharmaceutical drugs based on this compound for the treatment of various diseases. Another area of research is the study of its potential side effects and toxicity, as well as the development of new methods for minimizing these effects. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other areas of medicine.

Scientific Research Applications

3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine has been extensively studied for its potential as a pharmaceutical drug. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders. It has been found to have potent inhibitory effects on certain enzymes and receptors that are involved in these diseases.

properties

IUPAC Name

3-(6-fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN4/c12-10-3-1-2-8(15-10)9-6-14-11-7-13-4-5-16(9)11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMRXODUOJIYQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)C2=CN=C3N2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655006
Record name 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine

CAS RN

1184916-83-3
Record name 3-(6-Fluoropyridin-2-yl)imidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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